molecular formula C7H6BrI B1302191 3-Iodobenzyl bromide CAS No. 49617-83-6

3-Iodobenzyl bromide

Cat. No. B1302191
CAS RN: 49617-83-6
M. Wt: 296.93 g/mol
InChI Key: BACZSVQZBSCWIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzyl compounds is described in several papers. For instance, a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid was synthesized and its structure was determined . Another study reported the synthesis of 3-iodobenzyl [11C]guanidine, which was obtained in high yield and purity . Additionally, the synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide was achieved through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide . These studies indicate that halogenated benzyl compounds can be synthesized through various methods, including halogenation, decarboxylation, and coupling reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzyl compounds has been characterized using different techniques. For example, the crystal structure of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid was determined . The structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was analyzed using X-ray crystallography and compared with theoretical models . These studies suggest that halogen atoms in benzyl compounds can significantly influence their molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of halogenated benzyl compounds has been explored in various chemical reactions. The photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups, including bromide and iodide, was examined, indicating that these groups can influence the formation of reaction intermediates . A palladium-catalyzed debenzylative cross-coupling reaction was used to synthesize diaryl sulfides from aryl benzyl sulfides and aryl bromides . These studies demonstrate that halogenated benzyl compounds can participate in a range of chemical transformations, including photolysis and cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzyl compounds have been investigated. The vibrational properties of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid were studied using Raman and IR spectroscopy . The nonlinear optical (NLO) effects and thermodynamic properties of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were also investigated . These studies provide information on the impact of halogenation on the physical properties of benzyl compounds, such as their optical and thermal behavior.

Scientific Research Applications

Application 1: Extraction and Purification of Thiouracil

  • Summary of the Application: 3-Iodobenzyl bromide has been used as a derivatization reagent for the extraction and purification of thiouracil (TU), a compound used in medical research .

Application 2: Synthesis of Meta-Substituted Phenylalanine Derivatives

  • Summary of the Application: 3-Iodobenzyl bromide can be used in the synthesis of meta-substituted phenylalanine derivatives . These derivatives can have various applications in medicinal chemistry and drug discovery.

Application 3: Synthesis of N6-Substituted Aristeromycin Derivative

  • Summary of the Application: 3-Iodobenzyl bromide can be used in the synthesis of N6-substituted aristeromycin derivative . Aristeromycin is a nucleoside antibiotic and its derivatives can have various applications in medicinal chemistry and drug discovery.

Application 4: Synthesis of (N)-Methanocarba-N6-(3-Iodobenzyl)Adenosine

  • Summary of the Application: 3-Iodobenzyl bromide can be used in the synthesis of (N)-methanocarba-N6-(3-iodobenzyl)adenosine . This compound can have various applications in medicinal chemistry and drug discovery.

Safety And Hazards

3-Iodobenzyl bromide is classified as a hazardous chemical. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(bromomethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACZSVQZBSCWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374760
Record name 3-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzyl bromide

CAS RN

49617-83-6
Record name 3-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodobenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
AA Wilson, RF Dannals, HT Ravert… - Journal of medicinal …, 1989 - ACS Publications
A series of halogenated racemic analogues of dexetimide (1) was synthesized and their affinity for the muscarinic cholinergic receptor measured. One analogue, 4-iododexetimide (21), …
Number of citations: 84 pubs.acs.org
A Bergh, H Leffler, A Sundin, UJ Nilsson, N Kann - Tetrahedron, 2006 - Elsevier
… Methyl β-d-galactoside 1 was converted to the 3,4-O-stannylene acetal, which was selectively benzylated with 3-iodobenzyl bromide as the electrophile to afford 2 in 56% yield (Scheme …
Number of citations: 23 www.sciencedirect.com
JAL Kiebooms, J Wauters, J Vanden Bussche… - Analytical and …, 2015 - Springer
… Hereupon, internal standard and 15 mL of phosphate buffer pH 8 were added along with 3000 μL of a methanolic derivatisating solution containing 3-iodobenzyl bromide (2 mg mL −1 ). …
Number of citations: 6 link.springer.com
J Ravn, K Qvortrup, C Rosenbohm, T Koch - Bioorganic & medicinal …, 2007 - Elsevier
… Alkylation of N-1 of this compound with 3-iodobenzyl bromide followed by ring-opening/ring-… SOCl 2 , N 6 -alkylation with 3-iodobenzyl bromide was applied to nucleoside 25to give 26 …
Number of citations: 18 www.sciencedirect.com
Á Tölgyesi, A Giri, E Barta, TJ McDonald… - Journal of …, 2018 - academic.oup.com
… Consequently, chemical derivatization has been introduced to analyze thyreostats using 3-iodobenzyl bromide (3-IBBr), or 2,3,4,5,6-pentafluorobenzyl bromide, or 4-chloro-7-…
Number of citations: 5 academic.oup.com
A Coelho, P Diz, O Caamano… - Advanced Synthesis & …, 2010 - Wiley Online Library
… Evidence of the intermediacy of this compound during the reaction of phenylacetylene, sodium azide and 3-iodobenzyl bromide was obtained by TLC and HPLC-MS analysis of the …
Number of citations: 93 onlinelibrary.wiley.com
S Witek, B Wozniak… - Journal of separation …, 2018 - Wiley Online Library
… was vortexed, centrifuged and then 5 mL of methanol/buffer phase (equivalent of 0.25 g of faeces) were transferred to a new tube, next 100 μL of methanol 3-iodobenzyl bromide …
KA Jacobson, X Ji, AH Li, N Melman… - Journal of medicinal …, 2000 - ACS Publications
… 3-iodobenzyl bromide (12 mg, 0.039 mmol) in anhydrous DMF (1 mL) was heated at 80 C for 3 days. The solvent was removed under vacuum, and the excess 3-iodobenzyl bromide …
Number of citations: 155 pubs.acs.org
G Pinel, D Maume, Y Deceuninck… - … Journal Devoted to …, 2006 - Wiley Online Library
… method based on liquid chromatography/negative electrospray ionisation tandem mass spectrometric (LC/(ESI-)-MS/MS) determination after derivatisation with 3-iodobenzyl bromide (3-…
A Ayub, S Begum, A Khan, SN Ali, ST Ali… - Journal of the Chemical …, 2018 - go.gale.com
A series of O-alkyl derivatives of harmol was synthesized along with 10-and 12-bromo derivatives and characterized by IR, UV, 1H-NMR and HREIMS. Six compounds are new while …
Number of citations: 1 go.gale.com

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